Cas no 1805592-02-2 (3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol)

3,4-ビス(トリフルオロメチル)-2-クロロベンジルアルコールは、高度にフッ素化されたベンジルアルコール誘導体であり、有機合成化学において重要な中間体として利用されます。分子内に2つのトリフルオロメチル基と1つのクロロ基を有するため、高い電子求引性と反応性を示します。特に医薬品や農薬の開発において、活性成分の修飾や新規化合物の合成に有用です。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できるため、生物活性化合物の設計において優れた特性を発揮します。また、結晶性や純度が高く、取り扱い性に優れている点も特徴です。

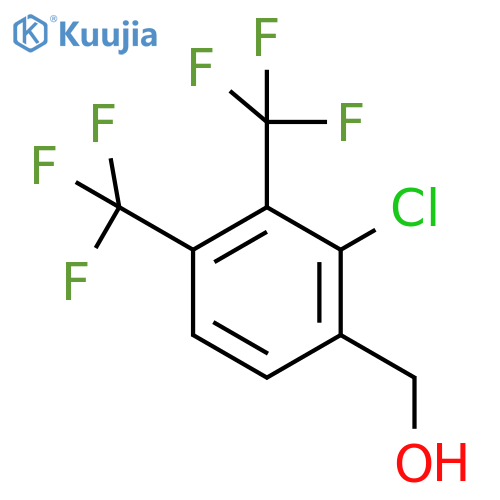

1805592-02-2 structure

商品名:3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol

CAS番号:1805592-02-2

MF:C9H5ClF6O

メガワット:278.578822851181

CID:4963865

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol

-

- インチ: 1S/C9H5ClF6O/c10-7-4(3-17)1-2-5(8(11,12)13)6(7)9(14,15)16/h1-2,17H,3H2

- InChIKey: MSJUIDUAZYSCDW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CO)C=CC(C(F)(F)F)=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 277.9933114 g/mol

- どういたいしつりょう: 277.9933114 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 20.2

- ぶんしりょう: 278.58

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001028-1g |

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol |

1805592-02-2 | 97% | 1g |

1,534.70 USD | 2021-06-22 |

3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1805592-02-2 (3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量